

# A Comparative Analysis of the Immunomodulatory Effects of Lopinavir/Ritonavir and Nelfinavir

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lopinavir/Ritonavir*

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This guide provides an objective comparison of the immunomodulatory properties of two prominent HIV protease inhibitors, **Lopinavir/Ritonavir** (LPV/r) and Nelfinavir (NFV). Beyond their established antiretroviral efficacy, these agents exhibit distinct off-target effects on the host immune system. This document synthesizes experimental data to elucidate their differential impacts on immune cell function and inflammatory signaling pathways.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the immunomodulatory effects of **Lopinavir/Ritonavir** and Nelfinavir.

Table 1: In Vitro Effects on Inflammatory Cytokine Production by Macrophages

Drug	Cytokine	Cell Type	Stimulant	Drug Concentration	Result
Nelfinavir	TNF- $\alpha$	Human Monocyte-Derived Macrophages (MDMs)	LPS	8.4 $\mu$ M	Inhibited secretion (IC <sub>50</sub> )[1]
IL-6	Human Monocyte-Derived Macrophages (MDMs)	LPS	10 $\mu$ M	Inhibited secretion[1]	
Lopinavir/Ritonavir	TNF- $\alpha$	Mouse J774A.1 Macrophages	-	15 $\mu$ M	Increased expression over time[2]
IL-6	Mouse J774A.1 Macrophages	-	15 $\mu$ M	Increased expression over time[2]	

Table 2: Clinical Effects on CD4+ T-Lymphocyte Counts in HIV-Infected Patients

Drug Regimen	Patient Population	Study Duration	Baseline CD4+ Count (cells/mm <sup>3</sup> )	Mean Increase in CD4+ Count (cells/mm <sup>3</sup> )
Lopinavir/Ritonavir	Antiretroviral-naïve adults	48 weeks	Not specified	207[3][4]
Nelfinavir	Antiretroviral-naïve adults	48 weeks	Not specified	195[3][4]
Lopinavir/Ritonavir	Perinatally HIV-1-infected children	24 weeks	Not specified	Showed a more rapid increase compared to Nelfinavir
Nelfinavir	Perinatally HIV-1-infected children	24 weeks	Not specified	Slower increase compared to Lopinavir/Ritonavir

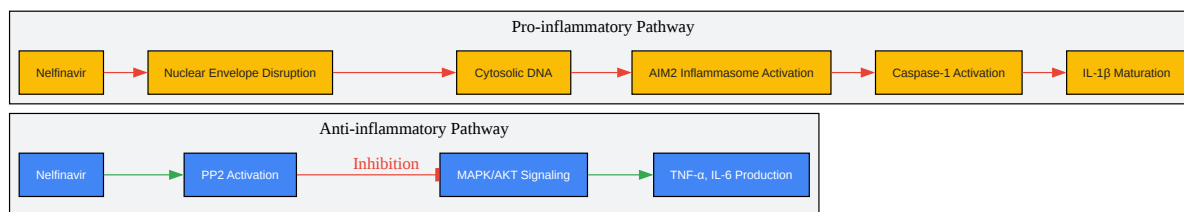
## Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of Nelfinavir and **Lopinavir/Ritonavir** are mediated through distinct intracellular signaling pathways.

### Nelfinavir's Anti-Inflammatory Signaling Cascade

Nelfinavir has been shown to exert anti-inflammatory effects in macrophages through a unique signaling pathway that is independent of the NF-κB pathway.[1] It initiates this effect by activating Protein Phosphatase 2 (PP2), which in turn dephosphorylates and inactivates key components of the MAPK and AKT signaling pathways.[1] This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

A more recently discovered mechanism involves the activation of the AIM2 inflammasome.[1][3][4][5][6] Nelfinavir can disrupt the integrity of the nuclear envelope, leading to the release of nuclear DNA into the cytosol.[3][4] This cytosolic DNA is then detected by the AIM2 sensor, triggering the assembly of the inflammasome complex, which leads to the activation of caspase-1 and the maturation of pro-inflammatory cytokines like IL-1β.[3][4][5]

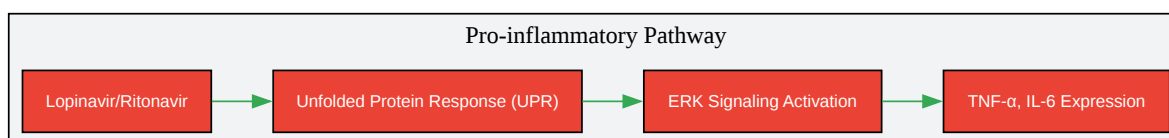


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Nelfinavir's dual immunomodulatory signaling pathways.

## Lopinavir/Ritonavir's Pro-Inflammatory Signaling Cascade

In contrast to Nelfinavir, **Lopinavir/Ritonavir** has been observed to induce the expression of pro-inflammatory cytokines TNF- $\alpha$  and IL-6 in macrophages.[2] This effect is linked to the induction of the Unfolded Protein Response (UPR) and the activation of the ERK signaling pathway.[2] The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

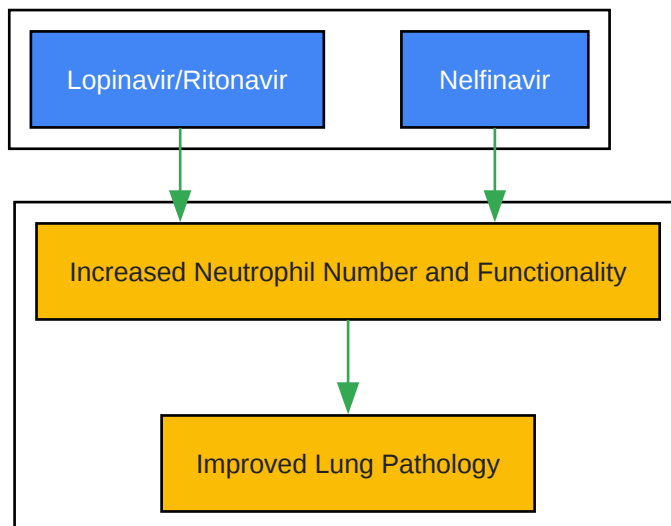


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Lopinavir/Ritonavir's pro-inflammatory signaling pathway.

## Comparative Effects on Neutrophils

Both **Lopinavir/Ritonavir** and Nelfinavir have been shown to induce an increase in neutrophil numbers and functionality. In a study using a hamster model of SARS-CoV-2 infection, both drugs led to a dense infiltration of neutrophils in the lungs, which was associated with a marked improvement in lung pathology despite a lack of direct antiviral effect. Nelfinavir was also shown to augment the in vitro migration of human neutrophils.



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Comparative effects of LPV/r and NFV on neutrophils.

## Experimental Protocols

### In Vitro Macrophage Cytokine Production Assay (Adapted from Wallet et al.)[1]

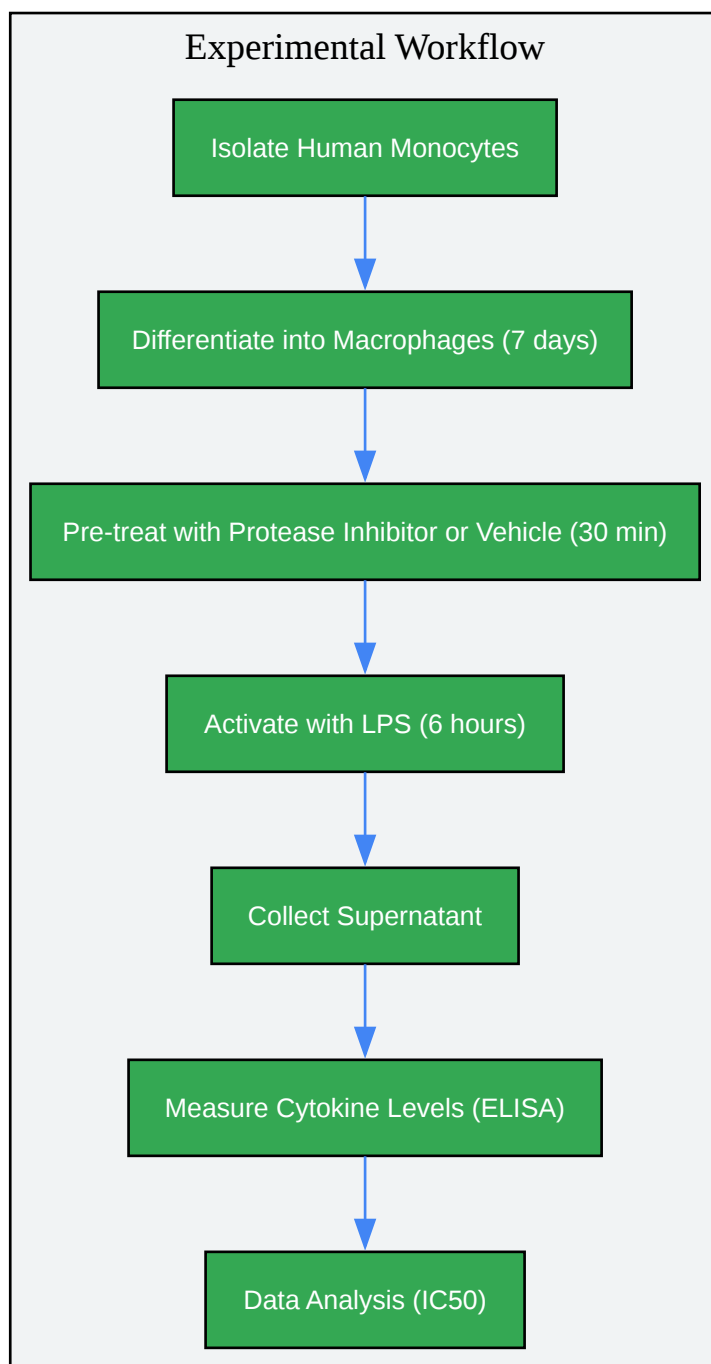
This protocol details the methodology used to assess the in vitro effects of Nelfinavir on cytokine production by human monocyte-derived macrophages (MDMs). A similar methodology was employed in studies evaluating **Lopinavir/Ritonavir**.

- Isolation and Culture of Human Monocytes:
  - Human monocytes are isolated from healthy donors.
  - Monocytes are cultured in RPMI 1640 medium supplemented with 10% human serum, 1% penicillin-streptomycin, and 50 ng/mL of M-CSF for 7 days to differentiate them into

macrophages.

- Drug Treatment and Macrophage Activation:
  - Differentiated MDMs are pre-treated with the protease inhibitor (Nelfinavir or **Lopinavir/Ritonavir**) or a vehicle control for 30 minutes. A range of concentrations is typically tested.
  - Following pre-treatment, macrophages are activated with 100 pg/mL of lipopolysaccharide (LPS).
- Cytokine Measurement:
  - Cell culture supernatants are collected after 6 hours of incubation.
  - The concentrations of TNF- $\alpha$  and IL-6 in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
- Data Analysis:
  - The percentage of inhibition of cytokine secretion for each drug concentration is calculated relative to the LPS-only treated control.
  - The half-maximal inhibitory concentration ( $IC_{50}$ ) is determined.

## Experimental Workflow for In Vitro Macrophage Assay



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Workflow for in vitro macrophage cytokine assay.

## Conclusion

**Lopinavir/Ritonavir** and Nelfinavir, while both effective antiretroviral agents, exhibit divergent immunomodulatory profiles. Nelfinavir demonstrates a clear anti-inflammatory effect on macrophages by inhibiting key signaling pathways, though it can also trigger a pro-inflammatory response via the AIM2 inflammasome. Conversely, **Lopinavir/Ritonavir** appears to induce a pro-inflammatory response in macrophages through the UPR and ERK pathways. Both drugs, however, show a similar capacity to enhance neutrophil activity. These distinct immunomodulatory properties should be a key consideration in the context of their clinical application and in the development of new therapeutics targeting host immune responses.

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- To cite this document: BenchChem. [A Comparative Analysis of the Immunomodulatory Effects of Lopinavir/Ritonavir and Nelfinavir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246207#comparative-immunomodulatory-effects-of-lopinavir-ritonavir-and-nelfinavir]

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